3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique thiazolidine ring structure, which is substituted with a chlorophenyl group, a hydroxy group, and a carboxylic acid ethyl ester group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the cyclization of a suitable thiourea derivative with an α-halo acid to form the thiazolidine ring.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazolidine intermediate.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, typically using reagents such as hydrogen peroxide or a peracid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, Bromine (Br₂) for bromination
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a thiol derivative
Substitution: Formation of nitro or bromo derivatives
Scientific Research Applications
3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways may induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally similar compound with a chlorophenyl group and hydroxy group but lacking the thiazolidine ring.
3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid: The non-esterified form of the compound.
Uniqueness
3-(m-Chlorophenyl)-4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is unique due to its combination of functional groups and the presence of the thiazolidine ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
23509-68-4 |
---|---|
Molecular Formula |
C13H14ClNO3S2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
ethyl 3-(3-chlorophenyl)-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C13H14ClNO3S2/c1-3-18-11(16)10-13(2,17)15(12(19)20-10)9-6-4-5-8(14)7-9/h4-7,10,17H,3H2,1-2H3 |
InChI Key |
XUHNBLXMGKKWTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=S)S1)C2=CC(=CC=C2)Cl)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.